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molecular formula C12H9ClO2 B1589894 4-(4-Chlorophenoxy)phenol CAS No. 21567-18-0

4-(4-Chlorophenoxy)phenol

Cat. No. B1589894
M. Wt: 220.65 g/mol
InChI Key: XQMRZWSYBUCVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387353

Procedure details

The 4-(4-chlorophenoxy)phenol precurser was prepared as follows. A 1 L 3-necked flask equipped with a mechanical stirrer, a Dean-Stark trap carrying a reflux condenser, and a heating mantle, was charged with 4-methoxyphenol (35.9 g, 0.29 mol), 85 percent KOH (19.1 g, 0.29 mol) and p-xylene (350 mL), and the mixture was heated at reflux for 1 hour, thus removing the water of reaction azeotropically. The mixture was cooled, and 1-chloro-4-iodobenzene (69 g, 0.29 mol), copper powder (2.9 g, 46 mmol), and cuprous chloride (2.9 g, 29 mmol) were added and the mixture was heated at reflux for 20 hours. The reaction was monitored periodically by HPLC. Workup consisted of diluting the cooled mixture with Et2O (200 mL), filtration through a medium-fritted funnel, and concentration of the filtrate to leave a deep dark oily residue. This crude material, consisting primarily of 4-(4-chlorophenoxy)anisole, was treated with glacial acetic acid (275 mL) and 48 percent HBr (105 mL), and the mixture was heated at reflux for 24 hours. Workup consisted of partitioning the mixture between H2O (1.2 L) and CH2Cl2 (0.5 L), washing the organic phase with H2O (0.5 L), and concentration to leave a deep dark oil residue. This residue was taken up in ethanol (0.5 L) and treated with activated carbon (Norit; 50 g). Filtration through celite, and concentration of the filtrate gave the crude 4-(4-chlorophenoxy)phenol as a thick, red oil. Further purification of the product was achieved by chromatography on a column packed with flash-grade silica gel (6"×2" i.d.), eluting with CH2Cl2, to give after concentration a pinkish solid, which was subsequently recrystallized from hexane-EtOAc to give 31.4 g (49% yield) of the pure product as off-white prisms m.p. 85-86° C.
Name
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step Two
Name
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
2.9 g
Type
catalyst
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC1C=CC(O)=CC=1.[OH-].[K+].ClC1C=CC(I)=CC=1.[Cl:20][C:21]1[CH:35]=[CH:34][C:24]([O:25][C:26]2[CH:31]=[CH:30][C:29]([O:32]C)=[CH:28][CH:27]=2)=[CH:23][CH:22]=1.Br>C(O)C.[Cu].C(O)(=O)C.CC1C=CC(C)=CC=1>[Cl:20][C:21]1[CH:35]=[CH:34][C:24]([O:25][C:26]2[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=2)=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
105 mL
Type
reactant
Smiles
Br
Name
Quantity
275 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
35.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
19.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Three
Name
Quantity
69 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)I
Name
cuprous chloride
Quantity
2.9 g
Type
reactant
Smiles
Name
copper
Quantity
2.9 g
Type
catalyst
Smiles
[Cu]
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)OC)C=C1
Step Six
Name
Quantity
0.5 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 4-(4-chlorophenoxy)phenol precurser was prepared
CUSTOM
Type
CUSTOM
Details
A 1 L 3-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
thus removing
CUSTOM
Type
CUSTOM
Details
the water of reaction azeotropically
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
of diluting the cooled mixture
FILTRATION
Type
FILTRATION
Details
with Et2O (200 mL), filtration through a medium-fritted funnel
CUSTOM
Type
CUSTOM
Details
concentration of the filtrate to leave a deep dark oily residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
of partitioning the mixture between H2O (1.2 L) and CH2Cl2 (0.5 L)
WASH
Type
WASH
Details
washing the organic phase
CONCENTRATION
Type
CONCENTRATION
Details
with H2O (0.5 L), and concentration
CUSTOM
Type
CUSTOM
Details
to leave a deep dark oil residue
ADDITION
Type
ADDITION
Details
treated with activated carbon (Norit; 50 g)
FILTRATION
Type
FILTRATION
Details
Filtration through celite, and concentration of the filtrate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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